molecular formula C19H22N4O B12606448 Agn-PC-00aipw CAS No. 884330-18-1

Agn-PC-00aipw

Katalognummer: B12606448
CAS-Nummer: 884330-18-1
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: RIKIEVHAUQWLGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “Agn-PC-00aipw” is a synthetic chemical compound with a complex molecular structure. It is used in various scientific research applications due to its unique properties and reactivity. This compound is of significant interest in the fields of chemistry, biology, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Agn-PC-00aipw” involves multiple steps, starting with the preparation of the precursor molecules. The reaction conditions typically include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained. The synthetic route may involve:

    Step 1: Preparation of the initial reactants.

    Step 2: Catalytic reaction under controlled temperature.

    Step 3: Purification and isolation of the intermediate product.

    Step 4: Final reaction to obtain “this compound”.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

    Bulk preparation of reactants: .

    Continuous monitoring of reaction conditions: .

    Automated purification systems: .

    Quality control measures: to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

“Agn-PC-00aipw” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized products.

    Reduction: Can be reduced using specific reducing agents.

    Substitution: Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Specific catalysts that facilitate the reaction without being consumed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce oxidized derivatives with altered functional groups.

    Reduction: Results in reduced forms with different chemical properties.

    Substitution: Leads to new compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

“Agn-PC-00aipw” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of “Agn-PC-00aipw” involves its interaction with specific molecular targets and pathways. It may:

    Bind to specific receptors: on the surface of cells.

    Inhibit or activate enzymes: involved in metabolic pathways.

    Modulate signaling pathways: that regulate cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to “Agn-PC-00aipw” include:

Uniqueness

“this compound” is unique due to its specific molecular configuration and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Eigenschaften

CAS-Nummer

884330-18-1

Molekularformel

C19H22N4O

Molekulargewicht

322.4 g/mol

IUPAC-Name

7-methyl-N-[2-(methylamino)phenyl]-2-propyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C19H22N4O/c1-4-7-17-21-16-11-13(10-12(2)18(16)23-17)19(24)22-15-9-6-5-8-14(15)20-3/h5-6,8-11,20H,4,7H2,1-3H3,(H,21,23)(H,22,24)

InChI-Schlüssel

RIKIEVHAUQWLGI-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)NC3=CC=CC=C3NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.